Cas no 1432511-83-5 (S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide)

The compound [S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide derivative with significant utility in asymmetric synthesis. Its stereochemically defined structure enables precise control over enantioselective reactions, particularly in the formation of fluorinated intermediates. The presence of two fluorine atoms enhances its reactivity and selectivity in organocatalytic and metal-catalyzed transformations. The tert-butylsulfinyl group serves as a versatile chiral auxiliary, facilitating the synthesis of complex fluorinated compounds with high diastereomeric purity. This compound is particularly valuable in pharmaceutical research for the development of bioactive molecules requiring fluorinated stereocenters. Its stability under various reaction conditions further underscores its utility in synthetic organic chemistry.
S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide structure
1432511-83-5 structure
Product name:S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide
CAS No:1432511-83-5
MF:C14H19F2NO2S
MW:303.367969751358
CID:5180008

S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide Chemical and Physical Properties

Names and Identifiers

    • S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide
    • 2-Propanesulfinamide, N-[(1R,2R)-2-fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-, [S(R)]-
    • Inchi: 1S/C14H19F2NO2S/c1-13(2,3)20(19)17-14(4,12(16)9-18)10-7-5-6-8-11(10)15/h5-9,12,17H,1-4H3/t12-,14+,20+/m0/s1
    • InChI Key: FIYSWWQLRKUWPU-KBARZSOFSA-N
    • SMILES: CC(C)([S@](N[C@@](C1=CC=CC=C1F)(C)[C@@H](F)C=O)=O)C

Experimental Properties

  • Density: 1.223±0.06 g/cm3(Predicted)
  • Boiling Point: 398.2±52.0 °C(Predicted)
  • pka: 8.75±0.70(Predicted)

S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1182620-1g
[S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide
1432511-83-5 98%
1g
¥20313.00 2023-11-21
Chemenu
CM534486-1g
[S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide
1432511-83-5 95%+
1g
$2083 2023-03-18

S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide Related Literature

Additional information on S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide

Compound Introduction: CAS No 1432511-83-5 and S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide

The compound with the CAS No 1432511-83-5 is a highly specialized molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, formally known as S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide, represents a sophisticated blend of structural features that make it a promising candidate for various therapeutic applications. The unique arrangement of fluorine atoms, chiral centers, and sulfinamide functionalities contributes to its distinct chemical properties and biological activities.

In recent years, the development of fluorinated sulfinamides has seen remarkable advancements due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of multiple fluorine substituents in the S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide structure not only influences its electronic distribution but also enhances its lipophilicity, making it an attractive scaffold for drug design. This compound exemplifies the growing trend in medicinal chemistry towards the rational design of molecules with tailored physicochemical properties.

One of the most compelling aspects of this compound is its potential in modulating enzyme activity. The sulfinamide moiety is well-known for its ability to interact with hydrogen bond networks in proteins, which is crucial for the development of enzyme inhibitors. The specific stereochemistry encoded by the (1R,2R) configuration at the propyl group enhances the compound's ability to bind selectively to biological targets. This selectivity is further augmented by the presence of a fluoro-substituted aromatic ring, which can engage in π-stacking interactions and further stabilize the binding conformation.

Recent studies have highlighted the role of fluorinated sulfinamides in oncology research. Compounds with similar structural motifs have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are overexpressed in cancer cells. The CAS No 1432511-83-5 compound, with its optimized balance of hydrophobicity and hydrogen bonding capabilities, could serve as a lead molecule for further derivatization into potent anticancer agents. The fluoro group at the phenyl ring also contributes to metabolic stability, reducing the likelihood of rapid degradation in vivo.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and enantioselectivity. The chiral center at the propyl group is particularly challenging to introduce without racemization or side reactions. Advanced catalytic methods, such as asymmetric hydrogenation or enzymatic resolution, have been employed to achieve the desired stereochemical purity. These synthetic strategies not only highlight the technical prowess required but also underscore the importance of innovative methodologies in modern drug discovery.

Beyond its potential therapeutic applications, this compound also serves as a valuable tool for mechanistic studies in medicinal chemistry. By systematically varying substituents around the sulfinamide core, researchers can gain insights into structure-activity relationships (SAR) that inform future drug design efforts. The fluorine atoms provide handles for further functionalization via cross-coupling reactions or other transformations, allowing for rapid exploration of chemical space.

The impact of fluorine substitution on pharmacokinetic properties cannot be overstated. Fluorine atoms can influence solubility, permeability, and metabolic clearance rates, all critical factors in drug development. The S(R)]-N-[(1R,2R)-2-Fluoro-1-(2-fluorophenyl)-1-methyl-3-oxopropyl]-2-methyl-2-propanesulfinamide molecule demonstrates how strategic placement of fluorine can optimize these parameters for better bioavailability and reduced toxicity.

In conclusion, the compound identified by CAS No 1432511-83-5 represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for fluorinated sulfinamides, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine.

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